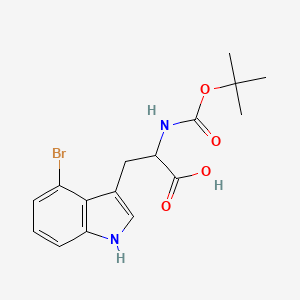

Boc-4-Bromo-DL-tryptophan

Beschreibung

Contextualization within Halogenated Tryptophan Derivatives and Unnatural Amino Acids

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring, genetically encoded amino acids. rsc.org These synthetic compounds are pivotal in protein engineering and drug discovery, as their incorporation into proteins can introduce novel physicochemical and biological properties. rsc.orgnih.gov UAAs serve as powerful tools for investigating protein structure and dynamics, studying protein interactions, and controlling protein activity in living cells. nih.gov

Among the various types of UAAs, halogenated tryptophan derivatives represent a crucial subclass. Halogenation, the process of introducing a halogen atom (such as fluorine, chlorine, bromine, or iodine) into a molecule, is a key strategy for modifying the properties of tryptophan. nih.govtechnologypublisher.com

Tryptophan analogs, including halogenated versions, are instrumental in altering the biological and physicochemical characteristics of peptides and proteins. rsc.org The introduction of a UAA can lead to enhanced stability, modified activity, and novel functionalities. rsc.org For instance, the incorporation of tryptophan analogs can be used to develop more efficient biocatalysts for various applications. rsc.org These modifications allow for a rational approach to engineering enzymes and other proteins with desired traits. rsc.org

The introduction of a halogen atom to the tryptophan scaffold can significantly impact its properties. Halogenation can enhance the biological activities and stability of molecules, making them valuable in the development of pharmaceuticals and agrochemicals. technologypublisher.com The precise placement of a halogen can improve a compound's efficacy, selectivity, and metabolic stability. technologypublisher.com Halogenated tryptophans are important intermediates in the pharmaceutical and chemical industries. nih.gov For example, 7-chloro-L-tryptophan and 7-bromo-L-tryptophan are valuable precursors for various bioactive compounds. nih.govresearchgate.net

Boc-4-Bromo-DL-tryptophan as a Key Intermediate in Advanced Chemical Synthesis

Boc-4-Bromo-DL-tryptophan serves as a critical building block in advanced chemical synthesis. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the amine functional group of the amino acid. This protection is essential in peptide synthesis and other complex organic reactions, as it prevents the amine from participating in unwanted side reactions. Once the desired synthetic step is complete, the Boc group can be easily removed under mild acidic conditions.

The bromine atom at the 4-position of the indole (B1671886) ring provides a reactive handle for further chemical modifications. This allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules and tryptophan derivatives. chim.it

Current and Future Research Trajectories for Modified Tryptophan Scaffolds

The field of modified tryptophan scaffolds is an active area of research with promising future directions. rsc.orgnih.gov Scientists are exploring the development of novel halogenated tryptophan derivatives with unique properties. nih.govresearchgate.net These efforts are facilitated by advancements in both chemical synthesis and biosynthesis. nih.govresearchgate.net

A significant area of focus is the use of these modified amino acids in protein engineering. nih.govnih.gov By incorporating halogenated tryptophans and other UAAs into proteins, researchers can create proteins with enhanced functions for therapeutic and industrial applications. rsc.orgresearchgate.net The development of autonomous cells that can biosynthesize and incorporate halogenated tryptophan derivatives into proteins represents a significant advancement in this field. nih.gov This technology opens up new possibilities for studying the effects of halogenation on protein function and for producing novel biomaterials. nih.govresearchgate.net

Future research will likely focus on expanding the diversity of modified tryptophan scaffolds and exploring their applications in areas such as drug discovery, diagnostics, and materials science. rsc.orgtechnologypublisher.com The continued development of synthetic and biosynthetic methods will be crucial for unlocking the full potential of these versatile molecules. chim.itresearchgate.net

Interactive Data Table: Properties of Boc-4-Bromo-DL-tryptophan

| Property | Value |

| CAS Number | 691885-26-4 |

| Molecular Formula | C16H19BrN2O4 |

| Molecular Weight | 383.24 g/mol |

| IUPAC Name | 4-bromo-N-(tert-butoxycarbonyl)tryptophan |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H19BrN2O4 |

|---|---|

Molekulargewicht |

383.24 g/mol |

IUPAC-Name |

3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-11-6-4-5-10(17)13(9)11/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) |

InChI-Schlüssel |

UUUDYYLEBDLPKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Pathways of Boc 4 Bromo Dl Tryptophan

Reactivity of the Bromine Atom at the Indole (B1671886) C4 Position

The bromine atom at the C4 position of the indole ring in Boc-4-bromo-DL-tryptophan is a key handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this position can be influenced by the choice of catalyst, ligands, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to modified amino acids like Boc-4-bromo-DL-tryptophan has enabled the creation of novel molecular architectures. The electron-rich nature of the indole ring can influence the efficiency of these coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of Boc-4-bromo-DL-tryptophan, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position of the indole nucleus. nih.govmdpi.com These modifications are valuable for probing structure-activity relationships in drug discovery and for the synthesis of complex biaryl-containing natural products. researchgate.net

The reaction conditions for the Suzuki-Miyaura coupling of bromotryptophan derivatives are generally mild, which is crucial for preserving the integrity of the chiral amino acid core and any other sensitive functional groups. nih.gov The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions. nih.govmdpi.com Studies have shown that N-Boc protection is often advantageous for these coupling reactions compared to the unprotected amino acid. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromotryptophan Derivatives

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Nα-Boc-L-7-bromotryptophan | Phenylboronic acid | ADHP-Pd | - | K3PO4 | Water | 40 | <2 | ~95 (conversion) | nih.gov |

| Nα-Boc-L-7-bromotryptophan | 4-Methylphenylboronic acid | ADHP-Pd | - | K3PO4 | Water | 40 | <2 | ~98 (conversion) | nih.gov |

| Nα-Boc-L-7-bromotryptophan | 4-Methoxyphenylboronic acid | ADHP-Pd | - | K3PO4 | Water | 40 | <2 | ~97 (conversion) | nih.gov |

| Nα-Boc-L-7-bromotryptophan | 4-Carboxyphenylboronic acid | ADHP-Pd | - | K3PO4 | Water | 40 | 2 | 86 (conversion) | nih.gov |

Note: Data for 7-bromotryptophan derivative is presented as a close analog to illustrate typical reaction conditions. The N-Boc group generally enhances reactivity in such couplings.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is particularly useful for installing alkyne functionalities onto the indole scaffold of Boc-4-bromo-DL-tryptophan. The resulting alkynylated tryptophans can serve as versatile intermediates for further transformations via "click" chemistry or as probes for biological studies. nih.gov

Successful Sonogashira couplings on bromotryptophan derivatives have been reported, though they can sometimes be challenging. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, must be carefully optimized to achieve good yields and avoid side reactions such as dehalogenation. nih.gov In some cases, protection of the indole nitrogen with a Boc group, in addition to the α-amino group, has been explored to modulate reactivity. nih.gov

Table 2: Attempted Sonogashira Coupling of a Protected 5-Bromotryptophan Derivative

| Substrate | Alkyne | Catalyst | Base | Solvent | Temp. (°C) | Result | Reference |

|---|---|---|---|---|---|---|---|

| 9-BBN and N-Boc protected 5-bromotryptophan | TMS-acetylene | Pd(PPh3)4, PdCl2(PPh3)2, or PdCl2dppf | K2CO3, Cs2CO3, TEA, or DiPEA | THF, Dioxane, or DMF | 25-120 | No product formation, dehalogenation observed | nih.gov |

Note: This table illustrates the challenges that can be encountered with Sonogashira couplings on some protected bromotryptophan isomers. The reactivity of the 4-bromo isomer may differ.

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the C4 position of the tryptophan indole ring. These vinylated tryptophans can be valuable building blocks and are precursors to a variety of other functional groups.

Research has shown that the Heck coupling can be performed on bromotryptophan derivatives. For instance, a highly efficient Heck reaction of (S)-4-bromo-tryptophan with 1,1-dimethylallyl alcohol has been developed using aqueous conditions with a water-soluble phosphine ligand. tandfonline.com This approach is particularly attractive for its environmental compatibility and for its applicability to sensitive biological molecules. tandfonline.com The presence of the N-Boc protecting group can influence the outcome of the reaction.

Table 3: Example of Heck Coupling with a 4-Bromotryptophan Derivative | Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Result | Reference | |---|---|---|---|---|---|---| | (S)-4-bromo-tryptophan | 1,1-dimethylallyl alcohol | Pd(OAc)2 | TPPTS | K2CO3 | Water | Highly efficient reaction | tandfonline.com | Note: While this example uses unprotected tryptophan, N-Boc protected derivatives are also viable substrates for Heck reactions.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals can be employed to functionalize the C4-bromo position of tryptophan derivatives. For instance, copper-catalyzed coupling reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen or carbon-oxygen bonds, although these often require harsher conditions than palladium-catalyzed reactions. Nickel-catalyzed cross-couplings are also emerging as a powerful alternative for certain transformations, sometimes offering different reactivity profiles compared to palladium. d-nb.info Furthermore, rhodium-catalyzed reactions have been explored for enantioselective additions. tandfonline.com These alternative methods expand the toolbox for modifying Boc-4-bromo-DL-tryptophan, enabling the synthesis of a wider range of derivatives.

Transformations Involving the Protected Amino Acid Core

The N-Boc protected amino acid core of Boc-4-bromo-DL-tryptophan also presents opportunities for chemical modification. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. peptide.comtotal-synthesis.com

The primary transformation involving this part of the molecule is the deprotection of the α-amino group. This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. total-synthesis.comresearchgate.net The cleavage of the Boc group generates a free amine, which can then be used in peptide coupling reactions to incorporate the 4-bromotryptophan moiety into a peptide chain. The choice of deprotection conditions is critical to avoid side reactions, particularly with the acid-sensitive indole ring of tryptophan. total-synthesis.com

The carboxylic acid group can also be modified, for example, through esterification to facilitate solubility in organic solvents for subsequent reactions or for use as a protecting group itself. These esters can be hydrolyzed back to the carboxylic acid under basic conditions. The combination of these transformations on the amino acid core, coupled with the diverse reactivity of the C4-bromo position, makes Boc-4-bromo-DL-tryptophan a highly versatile building block for the synthesis of modified peptides and other complex molecules. acs.org

Selective Deprotection of the Boc Group under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. peptide.comorganic-chemistry.org This acid-lability is the cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis. peptide.com

The deprotection is typically achieved using moderately strong acids. peptide.com A common reagent for this purpose is trifluoroacetic acid (TFA), often used as a 50% solution in a solvent like dichloromethane (DCM). peptide.comgoogle.com However, milder conditions, such as 1% TFA, can also be employed for cleavage in certain contexts. ub.edu The mechanism of deprotection involves the acid-catalyzed cleavage of the carbamate C-O bond, which generates a stable tert-butyl cation and releases the free amine as an ammonium salt. peptide.com This cation can potentially alkylate nucleophilic residues within a peptide, particularly the electron-rich indole ring of tryptophan. peptide.com To prevent these undesirable side reactions, scavengers like dithioethane are often added to the deprotection solution to trap the tert-butyl cations. peptide.com

For more specialized applications, other acidic systems have been developed. A two-step deprotection/cleavage procedure may involve a weak hard acid, such as trimethylsilyl bromide-thioanisole in TFA, for the initial removal of protecting groups, followed by a stronger hard acid like trimethylsilyl trifluoromethanesulfonate or hydrogen fluoride (HF) to cleave the peptide from its resin support. nih.gov

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Typically 50% in Dichloromethane (DCM) | Standard condition for Boc removal in peptide synthesis. | peptide.comgoogle.com |

| Mild Trifluoroacetic Acid (TFA) | ~1% in cleavage cocktails | Used for milder deprotection to avoid degradation of sensitive structures. | ub.edu |

| Trimethylsilyl bromide-thioanisole/TFA | Used as a weak hard acid | Part of a two-step deprotection/cleavage strategy. | nih.gov |

| Hydrogen Fluoride (HF) | Strong acid | Used for final cleavage from resin in Boc-based solid-phase synthesis. | peptide.comnih.gov |

Reactions at the Indole Nitrogen (N1) with Protected Amine

With the α-amino group secured by the Boc protecting group, the indole nitrogen (N1) becomes a prime site for selective functionalization. organic-chemistry.org The N1 proton is weakly acidic and can be removed by a base to generate a nucleophilic indole anion. uni-hamburg.de This anion can then react with various electrophiles, allowing for the introduction of a wide array of substituents at this position.

For instance, alkylation at the N1 position can be achieved using reagents like methyl iodide after deprotonation. uni-hamburg.de Another important modification is sulfonylation, such as the introduction of a tosyl group, which has been reported in the synthesis of intermediates for ergot alkaloids. researchgate.net This N1 functionalization is critical as it can alter the electronic properties of the indole ring and provide a handle for further chemical transformations. It is noteworthy that under certain reaction conditions, such as borylation, a Boc group on the indole nitrogen can be cleaved, indicating the unique reactivity of this position. thno.org

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Alkylation | Methyl Iodide (after deprotonation) | N1-Methylated tryptophan derivative | uni-hamburg.de |

| Sulfonylation | Tosyl Chloride | N1-Tosylated tryptophan derivative | researchgate.net |

Formation of Complex Molecular Architectures from Boc-4-Bromo-DL-tryptophan

Boc-4-bromo-DL-tryptophan serves as a highly versatile building block for the synthesis of complex molecular architectures. researchgate.net The bromine atom at the C4 position of the indole ring is not merely a passive substituent; it is a key functional handle for advanced chemical reactions, particularly transition metal-catalyzed cross-coupling reactions.

A prime example is the Suzuki-Miyaura reaction, where the C-Br bond can be coupled with boronic acids or esters to form new C-C bonds. thno.org This methodology allows for the introduction of diverse aryl or alkyl groups at the C4 position, significantly expanding the molecular diversity accessible from this single precursor.

Furthermore, Boc-4-bromo-DL-tryptophan is readily incorporated into peptide chains using standard synthesis protocols. The resulting bromo-tryptophan-containing peptides can be used to construct novel and complex peptide architectures, including conopeptides, which are peptides derived from the venom of cone snails. google.comub.edu The brominated residue can serve as a point for further derivatization or can be used to create structurally constrained cyclic peptides. ub.edu Its utility also extends to the synthesis of frameworks for natural products, such as the ergot alkaloids, where the specific substitution pattern is crucial for biological activity. researchgate.net

| Target Molecular Architecture | Key Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| Novel Peptides / Conopeptides | Solid-Phase Peptide Synthesis | Creates peptides with unique structural and functional properties. | google.comub.edu |

| C4-Substituted Tryptophans | Suzuki-Miyaura Cross-Coupling | Allows for diverse functionalization of the indole ring. | thno.org |

| Ergot Alkaloid Frameworks | Multi-step synthesis | Provides access to biologically active natural product scaffolds. | researchgate.net |

| Cyclic Peptides | Intramolecular cross-coupling | Generates structurally constrained and stable peptide architectures. | ub.edu |

Applications of Boc 4 Bromo Dl Tryptophan in Contemporary Chemical Research

Utilization as a Versatile Building Block for Unnatural Amino Acids and Peptidomimetics

Boc-4-Bromo-DL-tryptophan serves as a foundational component in the synthesis of unnatural amino acids and peptidomimetics—compounds that mimic the structure and function of natural peptides but possess enhanced stability or novel activity. The presence of the bromine atom on the tryptophan indole (B1671886) ring is central to its utility, allowing for a range of subsequent chemical transformations.

The introduction of 4-bromotryptophan into peptide sequences is a strategic approach for elucidating the structure and function of proteins and peptides. The halogen atom can act as a heavy-atom label for X-ray crystallography, aiding in the determination of three-dimensional structures. Furthermore, the altered electronic and steric properties of the brominated indole ring can influence peptide folding and stability.

Tryptophan phosphorescence spectroscopy is a sensitive method for studying local protein structure and flexibility cell.com. The incorporation of bromotryptophan analogs can modulate the phosphorescence lifetime, providing insights into the local environment and dynamics of the peptide chain cell.com. Halogenated tryptophan residues have also been systematically incorporated into proteins to study the role of electrostatic π–π interactions in protein-ligand binding, demonstrating how modifying the indole ring's electron density can significantly alter binding affinities nih.govnih.gov. This makes 4-bromotryptophan a valuable probe for dissecting the forces that govern molecular recognition events nih.govnih.gov.

| Research Application | Technique/Methodology | Insights Gained |

| Structural Analysis | X-ray Crystallography | Potential for heavy-atom phasing to solve crystal structures. |

| Protein Dynamics | Tryptophan Phosphorescence | Reports on local flexibility and environmental changes within the peptide. cell.com |

| Molecular Recognition | Progressive Halogenation | Quantifies the electrostatic contribution of π-interactions to ligand binding affinity. nih.govnih.gov |

The true versatility of Boc-4-Bromo-DL-tryptophan is showcased in its use for creating peptidic analogs with tailored properties. The bromine atom serves as a key reactive handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling nih.govmdpi.comnih.gov. This reaction allows for the formation of a new carbon-carbon bond at the 4-position of the tryptophan ring, enabling the introduction of a wide array of chemical moieties.

A prominent application is in the synthesis of "stapled peptides." These are peptides conformationally locked into a specific secondary structure, often an α-helix, by a synthetic brace. By incorporating 4-bromotryptophan and another amino acid bearing a boronic acid, an intramolecular Suzuki-Miyaura reaction can be performed directly on the solid-phase resin to create a covalent, macrocyclic bridge nih.gov. This structural constraint can lead to peptides with increased metabolic stability, enhanced cell permeability, and improved affinity for their biological targets nih.gov. This methodology has been successfully applied to prepare bicyclic peptides and to cyclize RGD peptides, resulting in analogs with high affinity and selectivity for specific integrins nih.gov.

Role in the Development of Biologically Relevant Molecules and Probes

Beyond peptidomimetics, Boc-4-Bromo-DL-tryptophan is a critical precursor for molecules and probes designed to interact with and report on biological systems. Its utility spans from the early stages of drug discovery to the creation of sophisticated tools for chemical biology.

Unnatural amino acids are integral to modern drug discovery, as their inclusion in bioactive molecules can significantly improve pharmacological profiles mdpi.com. Brominated aromatic compounds are established intermediates in the synthesis of many biologically active molecules and natural products nih.gov. The structure of 4-bromotryptophan provides a scaffold that can be elaborated into more complex heterocyclic systems found in various therapeutic agents researchgate.netacs.org. While direct synthesis pathways from Boc-4-Bromo-DL-tryptophan to specific marketed drugs are proprietary, the principles of medicinal chemistry support its role as a valuable starting material. For instance, the synthesis of psychoactive substances like 'Bromo-DragonFLY' has involved brominated ketone intermediates, highlighting the utility of such precursors in accessing complex molecular architectures nih.gov.

In chemical biology, probes are essential for visualizing and quantifying molecular events in real-time. Tryptophan analogs with modified spectroscopic properties are powerful tools for this purpose nih.govbmglabtech.com. The introduction of a bromo-substituent alters the electronic environment of the indole ring, making it a useful probe for studying protein conformation and interactions cell.com.

Furthermore, the bromine atom can serve as a synthetic handle to attach fluorophores or other reporter groups. Analogs like 4-cyanotryptophan have been shown to be sensitive fluorescent probes of local electric fields within proteins nih.gov. This principle extends to 4-bromotryptophan, which can be used to investigate protein-protein interactions or ligand binding events through changes in its local environment researchgate.netberthold.com. Activity-based protein profiling (ABPP) is another area where such modified amino acids are valuable. ABPP uses chemical probes that react with active enzymes to profile their functional state, and precursors like Boc-4-Bromo-DL-tryptophan can be used to build probes that target specific enzyme classes nih.govsemanticscholar.orgfrontiersin.orgresearchgate.net.

| Probe Type | Application | Principle of Detection |

| Intrinsic Probe | Protein Folding & Dynamics | Changes in phosphorescence lifetime based on local environment. cell.com |

| Fluorescent Probe | Protein Electric Fields | Solvatochromic shift in fluorescence emission upon changes in local polarity. nih.gov |

| Activity-Based Probe | Enzyme Function Profiling | Covalent modification of active site residues for detection and quantification. semanticscholar.orgresearchgate.net |

A highly specific and promising application of Boc-4-Bromo-DL-tryptophan is as a precursor for boronated tryptophans, which are being investigated as delivery agents for Boron Neutron Capture Therapy (BNCT) nih.govnih.govresearchgate.net. BNCT is a binary cancer therapy that requires the selective accumulation of non-radioactive boron-10 (¹⁰B) in tumor cells. When the tumor is irradiated with neutrons, the ¹⁰B atoms capture them and undergo a nuclear fission reaction, releasing high-energy particles that kill the cancer cell locally nih.govmdpi.com.

The synthesis of these boron-containing amino acids often starts with a brominated precursor. Through a palladium-catalyzed Miyaura borylation reaction, the bromine atom on the 4-bromotryptophan derivative is replaced with a boronic acid ester group nih.gov. Research has shown that certain tryptophan derivatives are effectively transported into cancer cells, making them promising carriers for boron nih.govmdpi.com. Studies have demonstrated that N-Boc protected 5- and 6-boronotryptophans, synthesized from their respective bromo-tryptophan precursors, show significant boron accumulation in glioblastoma cell lines, in some cases with a higher tumor-to-normal tissue ratio than the current clinical standard, boronophenylalanine (BPA) nih.gov. This makes the bromo-to-boron conversion a critical step in developing next-generation BNCT agents nih.govresearchgate.netmdpi.com.

Development of Alkyne-Substituted Tryptophans for Protein Profiling

The strategic placement of a bromo-substituent on the tryptophan scaffold, as seen in Boc-4-Bromo-DL-tryptophan, provides a versatile handle for further chemical modification. One significant application of this chemical reactivity is in the synthesis of specialized amino acid analogs for advanced biochemical studies. Research has focused on the de novo synthesis of alkyne-substituted tryptophans, which serve as powerful chemical probes for protein profiling. rsc.orgnih.gov

In a notable synthetic strategy, an alkyne-substituted indole undergoes a Friedel-Crafts alkylation to produce the desired alkynylated tryptophan moieties. rsc.orgnih.gov These modified tryptophans are designed to be incorporated into proteins during active translation in cellular systems, such as Escherichia coli. nih.gov Once integrated into the proteome, the alkyne group acts as a bioorthogonal handle. This allows for the specific attachment of reporter molecules, such as the fluorescent tag azido-rhodamine, via copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry". nih.gov

This methodology enables multimodal analysis of newly synthesized proteins. researchgate.net For instance, proteins isolated from E. coli grown in the presence of these alkyne-substituted tryptophans exhibit strong fluorescence after reaction with a fluorescent azide reporter, confirming the successful incorporation of the non-proteinogenic amino acid. nih.gov This technique provides a robust method for labeling and subsequently identifying proteins, offering significant utility in proteomics and the study of protein synthesis. nih.govsemanticscholar.org

Contributions to Mechanistic Studies in Organic and Bioorganic Chemistry

Boc-4-Bromo-DL-tryptophan and its isomers are pivotal starting materials for mechanistic and synthetic studies in organic and bioorganic chemistry, primarily due to the reactivity of the bromine atom on the indole ring. This halogen serves as a key functional group for various transition-metal-catalyzed cross-coupling reactions, enabling the precise and efficient formation of carbon-carbon bonds under mild conditions. d-nb.infonih.gov

These reactions are fundamental for the late-stage functionalization of amino acids and peptides, providing access to novel tryptophan derivatives and surrogates that are instrumental in probing biological mechanisms. d-nb.infonih.gov The ability to modify the tryptophan core allows researchers to study structure-activity relationships, enzyme-substrate interactions, and protein folding.

Key Cross-Coupling Applications:

Suzuki-Miyaura Cross-Coupling: This reaction is a versatile tool for forming C-C bonds between the bromotryptophan derivative and various organoboron compounds. nih.gov Studies have demonstrated that ligand-free, solvent-stabilized palladium nanoparticles can efficiently catalyze this coupling at ambient temperature in aqueous, aerobic conditions. nih.gov This biocompatible approach is crucial for modifying complex natural molecules without causing their degradation. The reaction's efficiency can be influenced by the Nα-protecting group (e.g., Boc vs. Fmoc) and the presence of nearby amino acid side chains, providing insights into the catalytic mechanism in a biomolecular context. nih.gov

Negishi Cross-Coupling: This method enables the direct functionalization of bromotryptophans with alkyl iodides. d-nb.info It represents a powerful strategy for preparing a wide range of alkylated tryptophan derivatives and regioisomers that are otherwise difficult to synthesize. d-nb.infonih.gov These non-canonical amino acids are valuable for incorporation into peptides to create novel agonists or probes for receptors, such as the human neurotensin receptor type 1 (NTR1). nih.gov The reactions are typically catalyzed by palladium complexes and can be performed without significant racemization of the amino acid stereocenter. d-nb.info

Sonogashira Cross-Coupling: The bromo-handle is also amenable to Sonogashira coupling, which is used to introduce alkyne moieties onto the tryptophan indole ring. frontiersin.org This reaction is essential for creating the alkyne-substituted tryptophan probes discussed previously, which are used for bioorthogonal labeling and protein profiling. frontiersin.org

The tert-butoxycarbonyl (Boc) protecting group plays a critical mechanistic role in these synthetic endeavors. In solid-phase peptide synthesis (SPPS), the Boc group provides temporary protection for the N-terminus of the amino acid. thermofisher.compeptide.com It is stable to the coupling conditions but can be selectively removed with moderate acid, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of the next amino acid in the sequence. chempep.compeptide.com This controlled, stepwise process is fundamental to building specific peptide sequences containing precisely placed modified tryptophan residues, which can then be used to study complex biological mechanisms. peptide.com

Table 1: Overview of Cross-Coupling Reactions Utilizing Bromo-Tryptophan Derivatives

| Reaction | Catalyst System | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ligand-free Pd-nanoparticles | Arylboronic acids | Arylated Tryptophans | nih.gov |

| Negishi | Pd(amphos)2Cl2 | Alkyl iodides / Zinc organyls | Alkylated Tryptophans & Regioisomers | d-nb.infonih.gov |

| Sonogashira | Palladium-based | Terminal alkynes | Alkynylated Tryptophans | frontiersin.org |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| Boc-4-Bromo-DL-tryptophan |

| Alkyne-substituted tryptophans |

| Azido-rhodamine |

| Nα-Fmoc-bromotryptophan |

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of Boc-4-Bromo-DL-tryptophan. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Boc-4-Bromo-DL-tryptophan, both ¹H and ¹³C NMR are employed to provide a comprehensive structural picture.

¹H NMR spectra provide information about the hydrogen atoms (protons) in the molecule. Key chemical shifts (δ) observed for related Boc-protected tryptophan analogs are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org For instance, in a related compound, N-Boc-L-tryptophan, characteristic signals include a broad singlet for the indole-NH proton around 8.13 ppm, and distinct signals for the aromatic protons of the indole (B1671886) ring between 7.03 and 7.61 ppm. nih.gov The protons of the Boc protecting group typically appear as a sharp singlet around 1.43 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-Boc-L-tryptophan

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole-NH | 8.13 (br s) | - |

| Ind-2-H | 7.03 (s) | 128.4 |

| Ind-4-H | 7.37 (d) | 118.7 |

| Ind-5,6-H | 7.11-7.15 (m) | 121.6, 119.0 |

| Ind-7-H | 7.61 (d) | 109.4 |

| C*H | 4.64-4.68 (m) | 54.4 |

| CH₂ | 3.31-3.37 (m) | 28.1 |

| NHBoc | 5.06 (br) | - |

| C(CH₃)₃ | 1.43 (s) | 28.5 |

| C=O (Boc) | - | 155.4 |

| C=O (Acid) | - | 172.5 |

| Data is for the related compound N-Boc-L-tryptophan and is intended for illustrative purposes. nih.govsemanticscholar.org |

Mass Spectrometry (MS) (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry is a critical technique for determining the molecular weight of Boc-4-Bromo-DL-tryptophan and confirming its elemental composition. rsc.org LC-MS, which couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is particularly useful for analyzing complex mixtures and verifying the identity of synthesized compounds. frontiersin.orgdtu.dk

In the analysis of tryptophan derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate intact molecular ions. mpg.de High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. rsc.org For example, the analysis of related brominated tryptophan derivatives often involves monitoring for the characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). nih.gov

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are fundamental for both the purification of Boc-4-Bromo-DL-tryptophan and the assessment of its purity. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical compounds, including derivatized amino acids like Boc-4-Bromo-DL-tryptophan. rsc.orgthno.org Reversed-phase HPLC, typically using a C18 column, is a common method for separating tryptophan derivatives. researchgate.net

The purity of the compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak indicates high purity. For accurate quantification, a calibration curve is often generated using an authentic standard. nih.gov The detection of tryptophan and its derivatives can be achieved using UV absorbance, as the indole ring is chromophoric. researchgate.net Derivatization is sometimes employed to enhance detection sensitivity. mdpi.com

Normal-Phase Chromatography for Isolation and Purification

Normal-phase chromatography is a valuable technique for the isolation and purification of Boc-protected amino acids from reaction mixtures. nih.gov In this method, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. semanticscholar.org The separation is based on the polarity of the compounds, with less polar compounds eluting first.

For the purification of Boc-protected tryptophan analogs, a common mobile phase system is a mixture of petroleum ether and ethyl acetate. nih.gov The crude product from a synthesis reaction is loaded onto a silica gel column, and the mobile phase is passed through the column to elute the desired compound, separating it from impurities. semanticscholar.org

Specialized Amino Acid Analysis in the Context of Derivatized Tryptophans

The analysis of derivatized tryptophans like Boc-4-Bromo-DL-tryptophan often requires specialized methods beyond standard amino acid analysis protocols. Standard acid hydrolysis, a common step in amino acid analysis, can lead to the degradation of tryptophan. thermofisher.com

Therefore, alternative hydrolysis methods, such as alkaline hydrolysis, are often employed to preserve the tryptophan structure. thermofisher.com However, even with these methods, the presence of the Boc protecting group and the bromine substituent can influence the analytical outcome.

For the analysis of such modified amino acids, derivatization is often necessary prior to chromatographic separation, especially when using reversed-phase HPLC. researchgate.net This derivatization serves to make the amino acids more hydrophobic and allows for sensitive detection using absorbance or fluorescence. researchgate.netacademicjournals.org Various reagents, such as o-phthaldialdehyde (OPA), are used for this purpose. mdpi.com The specific chromatographic conditions, including the buffer and gradient, will depend on the derivatizing agent used. researchgate.net The analysis of stereoisomers (D and L forms) of derivatized tryptophans can be achieved using chiral chromatography techniques. jst.go.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.